3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride
Description
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride (CAS No. 1803581-75-0) is a chiral amino alcohol derivative characterized by a cyclopropyl ring, dimethyl substituents, and a protonated amino group. Its rigid cyclopropyl moiety enhances metabolic stability, making it a valuable intermediate in pharmaceutical synthesis . Key suppliers include Ambeed, Inc. (USA) and LGC Standards/Toronto Research Chemicals (Canada), which cater to research needs in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-amino-3-cyclopropyl-2,2-dimethylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,5-10)7(9)6-3-4-6;/h6-7,10H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLFSVINPMNMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-cyclopropyl-2,2-dimethylpropan-1-ol with ammonia under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to achieve high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkyl groups can participate in substitution reactions.
Major Products Formed: The reactions yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it suitable for modifying existing drugs to enhance their efficacy and reduce side effects.
Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.
Mechanism of Action
The mechanism by which 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol Hydrochloride
- Structural Differences : Replaces dimethyl groups at C2 with difluoro substituents.
- Steric Effects: Reduced steric bulk compared to dimethyl groups may increase conformational flexibility.
- Applications : Used in synthesizing fluorinated drug candidates, leveraging fluorine’s metabolic stability and bioavailability enhancement .
Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride (CAS 1803592-74-6)
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
- Structural Differences : Chloro substituent at C3 and dimethylamine group.
- Impact on Properties :
- Reactivity : The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions.
- Biological Activity : Common in alkylating agents for anticancer therapies.
- Applications : Intermediate in synthesizing quaternary ammonium compounds and surfactants .
3-Amino-1-cyclopropyl-propan-1-ol Hydrochloride (CAS 2940955-86-0)
- Structural Differences: Positional isomer with the amino group at C1 instead of C3.
- Impact on Properties: Stereoelectronic Effects: Altered spatial arrangement affects binding to biological targets. Solubility: Polar amino group at C1 may enhance aqueous solubility compared to the target compound.
- Applications : Investigated for chiral resolution in asymmetric synthesis .
Data Table: Key Structural and Functional Comparisons
| Compound Name (CAS) | Substituents | Molecular Weight | Functional Groups | Key Applications |
|---|---|---|---|---|
| Target compound (1803581-75-0) | C3: Cyclopropyl; C2: Dimethyl | 207.70 g/mol | Amino alcohol, HCl | Pharmaceutical intermediates |
| Difluoro analog (5201) | C3: Cyclopropyl; C2: Difluoro | 212.27 g/mol | Amino alcohol, HCl | Fluorinated drug synthesis |
| Ethyl ester derivative (1803592-74-6) | C3: Cyclopropyl; C2: Difluoro; Ester | 277.71 g/mol | Ester, HCl | Prodrug development |
| 3-Chloro-N,N-dimethylpropane-1-amine HCl | C3: Chloro; N: Dimethyl | 158.07 g/mol | Amine, HCl | Alkylating agents |
| Positional isomer (2940955-86-0) | C1: Cyclopropyl; C3: Amino | 151.63 g/mol | Amino alcohol, HCl | Chiral synthesis |
Biological Activity
Overview
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride (CAS Number: 1803581-75-0) is a hydrochloride salt derived from its parent compound, 3-amino-3-cyclopropyl-2,2-dimethylpropan-1-ol. This compound has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. The molecular formula is C8H17NOCl, with a molecular weight of 179.69 g/mol.
The compound appears as a white to off-white powder and is soluble in water, which facilitates its use in various scientific applications. Its reactivity is characterized by the following types of chemical reactions:
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents like lithium aluminum hydride are typically used.
- Substitution : Nucleophiles such as halides can participate in substitution reactions.
These reactions yield various products, including oxidized derivatives and substituted analogs, depending on specific reagents and conditions used.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways and targets are context-dependent and require further elucidation through experimental studies.
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. Studies have shown its potential in inhibiting the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival. For instance, it has been linked to the modulation of GSK-3β activity, a critical regulator in cancer biology .
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with various biological systems. These investigations often explore:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its effects on receptor activities that could influence physiological responses.
For example, high concentrations of related compounds have shown significant inhibition of secretion processes in bacterial systems, indicating potential applications in treating infections caused by antibiotic-resistant bacteria .
Case Studies
- Inhibition of Type III Secretion System (T3SS) :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structural features that combine cyclopropyl and amino functionalities. Below is a comparison with structurally similar compounds:
| Compound Name | Structural Features |
|---|---|
| 3-Amino-2,2-dimethylpropan-1-ol | Lacks cyclopropyl group but retains similar amine functionality. |
| Neopentanolamine | Contains a similar amine structure but differs in branching. |
| Cyclopropylamine derivatives | Shares cyclopropyl moiety but varies in functional groups. |
These comparisons underscore the distinct reactivity and biological activity associated with this compound compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
